1,3-Dibromo-2-fluoro-4-iodobenzene
Overview
Description
1,3-Dibromo-2-fluoro-4-iodobenzene is an organic chemical compound with the molecular formula C6H2Br2FI. This compound is a halogenated benzene derivative, containing two bromine atoms, one fluorine atom, and one iodine atom attached to a benzene ring. It is commonly used in various scientific experiments and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-fluoro-4-iodobenzene can be synthesized through several methods. One common method involves the diazotization reaction of 2-fluoro-4-iodoaniline, followed by bromination . The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, and bromine or a brominating agent for the bromination step.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and catalysts (e.g., iron(III) chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1,3-dibromo-2-chloro-4-iodobenzene .
Scientific Research Applications
1,3-Dibromo-2-fluoro-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated organic compounds and their interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-fluoro-4-iodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards electrophiles. The molecular targets and pathways involved include the aromatic ring and the halogen atoms, which facilitate the formation of cationic intermediates during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with different positions of the halogen atoms.
1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1,3-Dibromo-2-fluoro-4-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWNDVYDEUEQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287522 | |
Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804417-87-5 | |
Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804417-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.